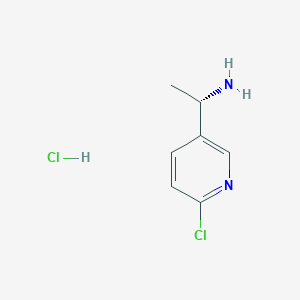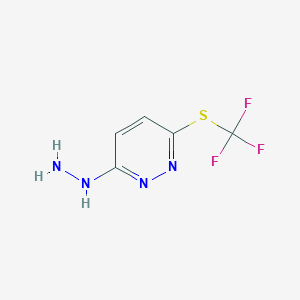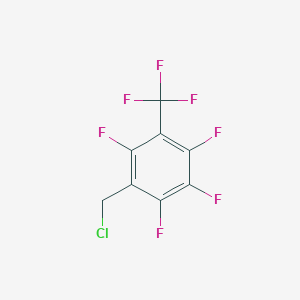
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride is a fluorinated organic compound with the molecular formula C8H2ClF7. It is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a benzyl chloride structure
Métodos De Preparación
The synthesis of 2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride typically involves the fluorination of a suitable benzyl chloride precursor. One common method is the direct fluorination of 3-(trifluoromethyl)benzyl chloride using elemental fluorine or a fluorinating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzyl alcohols or carboxylic acids. Reduction reactions may lead to the formation of benzyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions with biological systems.
Mecanismo De Acción
The mechanism by which 2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride exerts its effects depends on its specific application. In chemical reactions, the presence of multiple fluorine atoms and the trifluoromethyl group can influence the reactivity and selectivity of the compound. These groups can stabilize reaction intermediates and enhance the overall reaction rate. The molecular targets and pathways involved vary depending on the specific reaction or application being studied .
Comparación Con Compuestos Similares
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has a similar structure but with a bromine atom instead of chlorine.
Pentafluorobenzyl chloride: This compound has five fluorine atoms attached to the benzyl chloride structure.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H2ClF7 |
|---|---|
Peso molecular |
266.54 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF7/c9-1-2-4(10)3(8(14,15)16)6(12)7(13)5(2)11/h1H2 |
Clave InChI |
QFGIIMLTXMRKHJ-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)
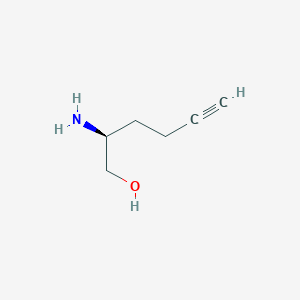

![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)
![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)
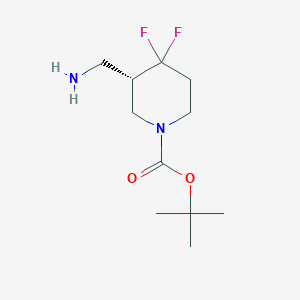
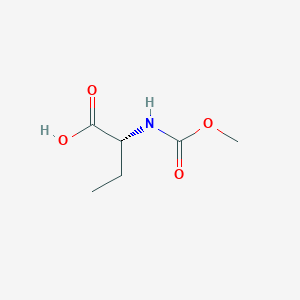
![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)

